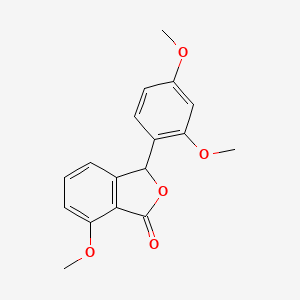
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- is an organic compound belonging to the class of isobenzofuranones This compound is characterized by the presence of a 3-(2,4-dimethoxyphenyl) and a 7-methoxy substituent on the isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- typically involves the reaction of 2,4-dimethoxybenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and methoxylation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isobenzofuranones, depending on the specific reagents and conditions used .
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1(3H)-Isobenzofuranone, 3-(4-methoxyphenyl)-7-methoxy-
- 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-5-methoxy-
- 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-6-methoxy-
Uniqueness
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
748164-69-4 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O5/c1-19-10-7-8-11(14(9-10)21-3)16-12-5-4-6-13(20-2)15(12)17(18)22-16/h4-9,16H,1-3H3 |
InChI Key |
HXQLCEYDWVQIBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C(=CC=C3)OC)C(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















